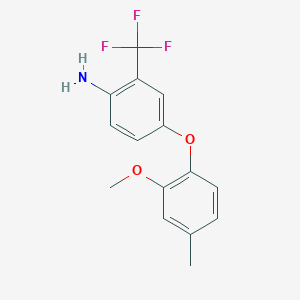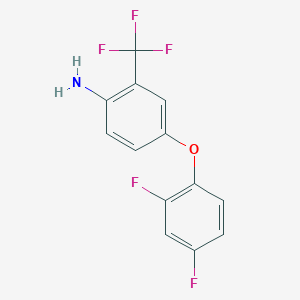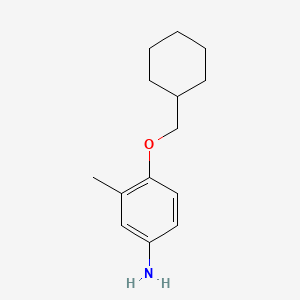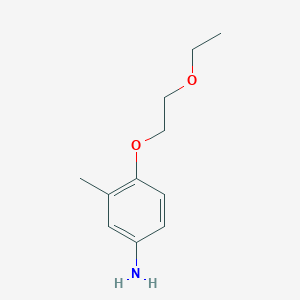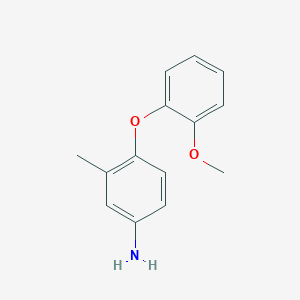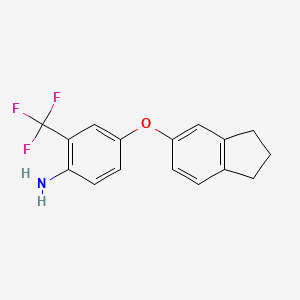
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine
説明
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine is a useful research compound. Its molecular formula is C16H14F3NO and its molecular weight is 293.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Material Applications
Compounds with structures similar to "4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine" are often synthesized for their unique properties and potential applications in materials science. For example, the synthesis of trifluoromethylated dihydro-1,4-oxathiin carboxanilides showcases the development of new agrochemical fungicides with excellent antifungal activities against various plant diseases (Nam et al., 2001). This indicates the role of trifluoromethylated compounds in enhancing the efficacy of agricultural chemicals.
Fluorinated Polyimides for Advanced Applications
Fluorinated compounds, like the one , are also pivotal in the synthesis of advanced polymeric materials. For instance, fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines have shown great potential in liquid-crystal display applications due to their excellent thermal stability, mechanical properties, and pretilt angles for nematic liquid crystals (Liu et al., 2002). This highlights the importance of such compounds in the development of high-performance materials for electronic devices.
Potential in Biological Applications
While the specific use in biological applications was not directly found, related research indicates the potential utility of similar compounds in this domain. For example, dopaminergic activity studies of substituted benzazepines reveal insights into the agonistic behavior of these compounds towards dopamine receptors, suggesting possible applications in neuroscience and pharmacology (Pfeiffer et al., 1982).
Electrochromic Devices and Conducting Polymers
Conducting polymers based on related compounds have been used in electrochromic devices (ECDs), showing promising electrochromic properties, stability, and potential for color-changing applications (Camurlu & Gültekin, 2012). This opens up avenues for the use of such compounds in smart windows, displays, and other optoelectronic devices.
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)14-9-13(6-7-15(14)20)21-12-5-4-10-2-1-3-11(10)8-12/h4-9H,1-3,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLKTFLGUZDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
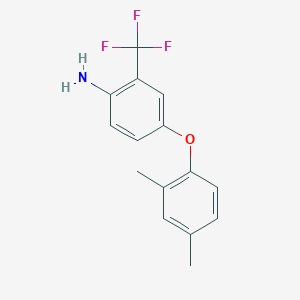
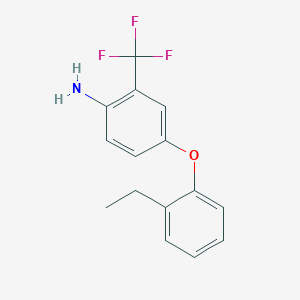
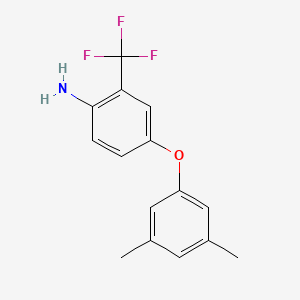
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
